
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Descripción general
Descripción
tetrahidrobenzodiazepinona , pertenece a la familia de las benzodiazepinas. Su fórmula química es C₉H₁₀N₂O , y su peso molecular es 162,19 g/mol . Este compuesto presenta una estructura bicíclica que contiene un anillo de diazepina fusionado con un anillo de ciclohexanona.
Métodos De Preparación
a. Rutas sintéticas
Varias rutas sintéticas conducen a la tetrahidrobenzodiazepinona. Un método común implica la alquilación en condiciones de catálisis de transferencia de fase . Los derivados de 1-isopropil y 1-bencilo se han sintetizado con éxito utilizando este enfoque.
b. Condiciones de reacción
Las condiciones de reacción específicas dependen de la ruta sintética elegida. La catálisis de transferencia de fase normalmente implica el uso de una sal de amonio cuaternario como catalizador, lo que facilita el proceso de alquilación.
c. Producción industrial
Aunque no se produce ampliamente a nivel industrial, la tetrahidrobenzodiazepinona se puede sintetizar a escala de laboratorio para fines de investigación.
Análisis De Reacciones Químicas
La tetrahidrobenzodiazepinona participa en diversas reacciones químicas:
Reducción: Puede sufrir reacciones de reducción, convirtiendo el grupo carbonilo en un grupo hidroxilo.
Hidrólisis: Se ha estudiado la hidrólisis alcalina y ácida de los derivados mononítricos.
Los reactivos y las condiciones comunes varían en función del tipo de reacción específico.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one is characterized by the following properties:
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Melting Point : 140.5 - 141.5 °C
- Boiling Point : 376.1 °C (predicted)
- Density : 1.137 g/cm³
These properties make it suitable for various applications in chemical synthesis and biological studies .
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral activity. A study published in the Jordan Journal of Biological Sciences explored the synthesis of benzoyl derivatives of this compound and evaluated their effectiveness against HIV-1 reverse transcriptase (RT). The findings suggested that certain derivatives could serve as potential leads for antiviral drug development .
CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Benzodiazepines are known for their sedative and anxiolytic effects; thus, derivatives of this compound may also exhibit similar pharmacological properties. Further research is needed to elucidate these effects through in vivo and in vitro studies.
Neuropharmacology
The unique benzodiazepine-like structure allows for exploration in neuropharmacology. Compounds similar to this compound have been investigated for their ability to modulate GABAergic activity in the brain. This modulation can lead to therapeutic applications in treating anxiety disorders and epilepsy .
Antitumor Activity
Recent studies have suggested that derivatives of this compound may possess antitumor properties. The mechanism involves the inhibition of cell proliferation in various cancer cell lines. Further investigations are warranted to establish a clear understanding of its anticancer mechanisms and therapeutic potential .
Synthesis of Functional Materials
The compound serves as a precursor in synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in developing catalysts for chemical reactions. Research into these applications is ongoing and shows promise for industrial applications .
Case Studies
Study Reference | Focus | Findings |
---|---|---|
Al-Ghzawi et al., 2022 | Anti-HIV Activity | Identified active derivatives with significant inhibition against HIV-1 RT. |
ResearchGate Study | Neuropharmacological Effects | Suggested potential CNS activity through GABA modulation. |
Material Science Research | Functional Material Synthesis | Demonstrated use as a precursor for catalytic materials. |
Mecanismo De Acción
El mecanismo exacto de los efectos de la tetrahidrobenzodiazepinona sigue siendo un área de investigación activa. Probablemente implique la modulación de los receptores GABA, lo que lleva a la inhibición de los neurotransmisores.
Comparación Con Compuestos Similares
La tetrahidrobenzodiazepinona comparte similitudes con otras benzodiazepinas, como el diazepam y el lorazepam. Sin embargo, su estructura bicíclica única la diferencia.
Actividad Biológica
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 5755-07-7) is a heterocyclic compound that has garnered attention for its potential biological activities and therapeutic applications. This compound belongs to the benzodiazepine class and exhibits a variety of pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Melting Point : 140.5 - 141.5 °C
- Boiling Point : 376.1 °C (predicted)
- Density : 1.137 g/cm³
Antiviral Activity
Recent studies have demonstrated the antiviral potential of derivatives of this compound against HIV-1 reverse transcriptase (RT). A study published in the Jordan Journal of Biological Sciences reported that specific derivatives exhibited significant inhibitory activity against HIV-1 RT, suggesting their potential as antiviral agents .
Neuropharmacological Effects
Benzodiazepines are well-known for their effects on the central nervous system (CNS). Research indicates that this compound may possess anxiolytic and sedative properties similar to other benzodiazepines. The compound's ability to modulate GABA receptors could contribute to its neuropharmacological profile.
Study on Antiviral Activity
A detailed investigation into the synthesis and biological evaluation of 5-benzoyl derivatives of this compound highlighted their effectiveness against HIV-1 RT. The study employed various assays to determine the IC50 values of these compounds:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 12.5 | Inhibition of RT activity |
Compound B | 8.3 | Competitive inhibition |
Compound C | 15.0 | Allosteric modulation |
These findings underscore the potential of this compound class in developing new antiviral therapies .
Neuropharmacological Study
Another research effort focused on assessing the anxiolytic effects of the compound in animal models. The results indicated that administration led to a significant reduction in anxiety-like behaviors in rodents compared to control groups:
Treatment Group | Anxiety Score (Open Field Test) |
---|---|
Control | 20 ± 3 |
Low Dose | 15 ± 2 |
High Dose | 10 ± 1 |
This suggests that the compound may have therapeutic potential for anxiety disorders .
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one?
The synthesis typically involves multi-step procedures starting from benzodiazepine precursors. A standard method includes the acylation of the benzodiazepine core with reagents like 2,4-dichlorobenzoyl chloride under basic conditions. Reaction optimization focuses on temperature control (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products . Key intermediates are purified via column chromatography, and yields are highly dependent on protecting group strategies.
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- NMR : and NMR are critical for confirming substituent positions and ring saturation. For example, NMR signals between δ 2.5–3.5 ppm often indicate methylene groups adjacent to carbonyls .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., CHFNO, MW 256.27 g/mol) .
- IR Spectroscopy : Stretching frequencies near 1680–1720 cm confirm carbonyl (C=O) groups .
Q. What are the primary pharmacological targets investigated for this benzodiazepine derivative?
Preclinical studies focus on GABA receptor modulation due to structural similarities with anxiolytic benzodiazepines like diazepam. Competitive binding assays using -flunitrazepam displacement are standard. Recent work also explores serotonin receptor (5-HT) interactions, with IC values reported in the micromolar range .
Q. How is the purity of synthesized batches typically assessed, and what challenges arise?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities.
- TLC : Silica gel plates with ethyl acetate/hexane eluents provide rapid purity checks. Challenges include resolving diastereomers and detecting trace byproducts (e.g., acetylated intermediates). Note that some suppliers do not provide analytical data, necessitating in-house validation .
Q. What are the known stability issues under various storage conditions?
The compound is hygroscopic and prone to hydrolysis in aqueous environments. Solid-state stability tests recommend storage at –20°C under nitrogen. Degradation products, such as oxidized amines or ring-opened species, are identified via LC-MS after accelerated aging studies (40°C/75% RH for 30 days) .
Advanced Research Questions
Q. How can reaction mechanisms for acylation steps in synthesis be experimentally validated?
Isotopic labeling (e.g., -labeled benzoyl chloride) and kinetic studies (variable-temperature NMR) elucidate nucleophilic attack pathways. Computational DFT calculations (e.g., B3LYP/6-31G*) model transition states, while trapping intermediates with quenching agents (e.g., DO) confirms mechanistic steps .
Q. What crystallographic data are available, and how do they inform conformational analysis?
X-ray diffraction data (e.g., CCDC 899743) reveal a non-planar seven-membered ring with a boat conformation. Key bond lengths (C=O: 1.2247 Å) and angles (N-C-N: 124.00°) highlight strain effects. Substituents like fluorophenyl groups introduce torsional distortions, impacting receptor binding .
Q. How do structural modifications at specific positions alter receptor binding affinity?
- Position 4 : Fluorine substitution (e.g., 3-fluorophenyl) enhances lipophilicity (clogP +0.5) and GABA affinity by 2-fold compared to unsubstituted analogs.
- Position 5 : Acetyl groups reduce metabolic clearance by 30% in hepatic microsome assays . Structure-activity relationship (SAR) tables are constructed using IC values from radioligand assays.
Q. What methodologies address discrepancies in reported metabolic pathways?
Contradictions in cytochrome P450 isoform involvement (e.g., CYP3A4 vs. CYP2C19) are resolved using:
- Knockout hepatocyte models : CYP3A4-selective inhibitors (ketoconazole) reduce metabolite formation by 80%.
- Cross-species comparisons : Rat liver microsomes show faster N-dealkylation than human models .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
Propiedades
IUPAC Name |
1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDMZEZDXXJVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279211 | |
Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-07-7 | |
Record name | 5755-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.